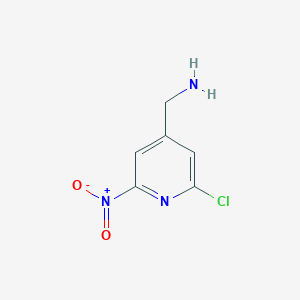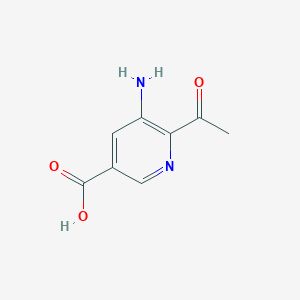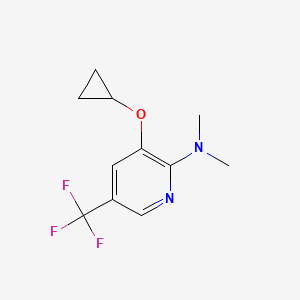
3-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine: is a chemical compound with the molecular formula C11H13F3N2O and a molecular weight of 246.231 g/mol This compound is characterized by the presence of a cyclopropoxy group, a dimethylamine group, and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dichloro-5-(trifluoromethyl)pyridine and cyclopropanol.
Cyclopropoxylation: The cyclopropanol is reacted with the pyridine derivative under basic conditions to introduce the cyclopropoxy group.
Dimethylamination: The intermediate product is then subjected to dimethylamination using dimethylamine and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with new functional groups replacing the original ones.
Scientific Research Applications
3-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine
- 3-Chloro-2-aminoethyl-5-trifluoromethylpyridine
Uniqueness
3-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties compared to its analogs
Properties
Molecular Formula |
C11H13F3N2O |
|---|---|
Molecular Weight |
246.23 g/mol |
IUPAC Name |
3-cyclopropyloxy-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C11H13F3N2O/c1-16(2)10-9(17-8-3-4-8)5-7(6-15-10)11(12,13)14/h5-6,8H,3-4H2,1-2H3 |
InChI Key |
VKQDNPPZPWLVRY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)C(F)(F)F)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [3-(4-methoxyphenyl)oxetan-3-YL]acetate](/img/structure/B14843683.png)
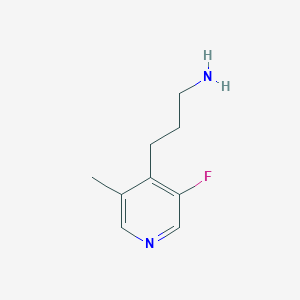
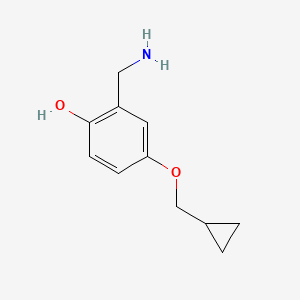
![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine](/img/structure/B14843693.png)

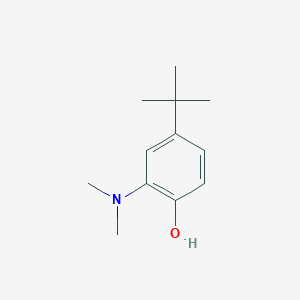


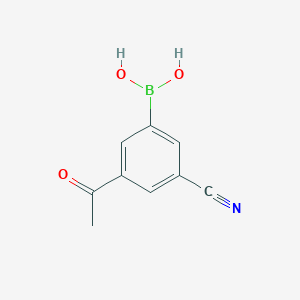
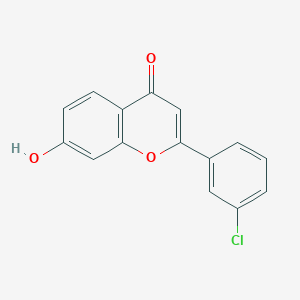
![[6-Fluoro-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14843732.png)
